molecular formula C20H18O6 B13041603 5,7,3',4'-Tetrahydroxy-6-prenylisoflavone

5,7,3',4'-Tetrahydroxy-6-prenylisoflavone

Cat. No.: B13041603
M. Wt: 354.4 g/mol
InChI Key: URGGLJWRKAXLOT-UHFFFAOYSA-N
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Preparation Methods

6-Prenylorobol can be synthesized through various methods. One common approach involves the extraction of orobol derivatives from the fruits of Cudrania tricuspidata using ethanol. The extraction process typically involves a 50% ethanol solution, which is used to isolate orobol, 6-prenylorobol, and 6,8-diprenylorobol

Chemical Reactions Analysis

6-Prenylorobol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-prenylorobol can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

6-Prenylorobol has been extensively studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxins like 6-hydroxydopamine. This compound enhances proteasome activity and promotes the degradation of α-synuclein and synphilin-1, which are associated with neurodegenerative diseases such as Parkinson’s disease . Additionally, 6-prenylorobol has been investigated for its anti-inflammatory, antioxidative, and antitumor properties .

Mechanism of Action

The mechanism of action of 6-prenylorobol involves enhancing the ubiquitin/proteasome-dependent degradation of α-synuclein and synphilin-1. This process helps in reducing the accumulation of these proteins, which are implicated in the pathogenesis of neurodegenerative diseases. The compound also inhibits the excessive generation of reactive oxygen species and attenuates the cleavage of caspase-3, caspase-9, and PARP, thereby protecting neuronal cells from apoptosis .

Comparison with Similar Compounds

6-Prenylorobol is similar to other flavonoid compounds such as orobol and 6,8-diprenylorobol. These compounds share similar neuroprotective properties and mechanisms of action. 6-prenylorobol is unique in its specific prenylation pattern, which may contribute to its distinct biological activities. Other similar compounds include 6-C-prenylorobol, 6-C-prenylorobol 3’-methyl ether, and 8-C-prenyldihydroisorhamnetin .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-12-15(22)8-17-18(19(12)24)20(25)13(9-26-17)11-4-6-14(21)16(23)7-11/h3-4,6-9,21-24H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGGLJWRKAXLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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